1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenyl)ethan-1-one
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Description
1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenyl)ethan-1-one is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
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Scientific Research Applications
Antifungal Activities
Imidazole derivatives, similar in structure to the mentioned compound, have shown potential antifungal properties. Research by Massa et al. (1992) explored the synthesis and antifungal activities of estrogen-like imidazole and triazole derivatives, demonstrating moderate to potent in vitro antifungal activity against Candida albicans and other Candida species. This highlights the potential of imidazole derivatives in developing new antifungal agents (Massa et al., 1992).
Synthesis and Stereochemical Analysis
Chen et al. (2010) described the stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179, involving an imidazole derivative. This work emphasizes the importance of stereochemistry in the biological activity and synthesis of potential therapeutic agents (Chen et al., 2010).
Spectral Characterization and Biological Studies
Ramanathan (2017) conducted spectral characterization and biological studies on a synthesized imidazole derivative, underscoring its antimicrobial and anticancer activities. The study showcases the broad scope of imidazole derivatives in medicinal chemistry (Ramanathan, 2017).
Synthesis and Characterization of Azo Dye Compounds
Mohammed (2018) synthesized a new heterocyclic azo ligand derived from imidazole and characterized its complexes with various metal ions. This research illustrates the application of imidazole derivatives in creating novel compounds with potential applications in dyeing and pigments (Mohammed, 2018).
properties
IUPAC Name |
1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-5-3-2-4-14(18)10-19(23)22-15-6-7-16(22)12-17(11-15)21-9-8-20-13-21/h2-5,8-9,13,15-17H,6-7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZYFEIYKJRVID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2C3CCC2CC(C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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